8-Amino-2'-deoxyadenosine is a modified nucleoside analog that has garnered attention due to its unique properties and potential applications in various fields of research. The interest in this compound stems from its ability to influence the structure and stability of nucleic acids, which is crucial for understanding biological processes and developing therapeutic strategies. This comprehensive analysis will delve into the synthesis, mechanism of action, and applications of 8-amino-2'-deoxyadenosine, drawing on findings from several research studies.
The unique base pairing properties of 8-amino-2'-deoxyadenosine make it a valuable tool for biological applications. For instance, the ability to form stable triple helices at neutral pH can be exploited in gene regulation and therapeutic strategies targeting specific DNA sequences1. Additionally, the selective toxicity of 8-aminoguanosine, a related analog, towards T lymphoblasts via inhibition of purine nucleoside phosphorylase, highlights the potential of such analogs in immunological research and treatment of diseases with a T cell component3.
The chemical synthesis of 8-amino-2'-deoxyadenosine has been explored through the behavior of 8-azido-2'-deoxyadenosine and 8-bromo-2'-deoxyadenosine in various solutions, leading to an efficient method for its preparation5. This synthesis is crucial for creating derivatives needed for the preparation of oligonucleotides carrying 8-aminoadenine, which can be used in further studies and applications5.
Modified nucleosides like 8-methoxy-2'-deoxyadenosine (moA) have been synthesized to investigate the conformational preferences of the N-glycosidic bond of adenosine within DNA2. Although not directly 8-amino-2'-deoxyadenosine, this research is relevant as it provides insights into how modifications at the 8-position of adenosine can affect DNA stability and structure, which is applicable to understanding the role of 8-amino-2'-deoxyadenosine in nucleic acids2.
The development of fluorescent nucleoside analogs like 8-vinyl-deoxyadenosine (8vdA) offers an alternative to traditional fluorescent probes, with improved properties such as higher quantum yield and molar absorption coefficient4. While 8vdA is not 8-amino-2'-deoxyadenosine, the study of such analogs is pertinent as it demonstrates the potential for 8-amino-2'-deoxyadenosine to be used in fluorescence-based applications, given its structural similarities4.
8-Amino-2'-deoxyadenosine is classified as a purine nucleoside, which is a type of nucleoside composed of a nitrogenous base (adenine) and a sugar molecule (deoxyribose). It is synthesized from 8-azido-2'-deoxyadenosine, which itself can be derived from 8-bromo-2'-deoxyadenosine through halogenation reactions. This compound is particularly important in studies involving oligonucleotides and nucleic acid interactions due to its ability to form stable triple helices and other complex structures .
The synthesis of 8-amino-2'-deoxyadenosine typically involves several steps:
This three-step synthesis process allows for efficient production of the desired nucleoside with high purity.
The molecular structure of 8-amino-2'-deoxyadenosine consists of:
The chemical formula for 8-amino-2'-deoxyadenosine is , and its molecular weight is approximately 253.24 g/mol. The presence of the amino group influences its hydrogen bonding capabilities, enhancing its stability in various nucleic acid structures .
8-Amino-2'-deoxyadenosine participates in several significant chemical reactions:
The mechanism of action for 8-amino-2'-deoxyadenosine primarily revolves around its ability to stabilize nucleic acid structures:
Key physical and chemical properties of 8-amino-2'-deoxyadenosine include:
The applications of 8-amino-2'-deoxyadenosine are diverse:
8-Amino-2'-deoxyadenosine (C₁₀H₁₄N₆O₃) shares the fundamental deoxyribose sugar framework with canonical 2'-deoxyadenosine but features a critical modification at the C8 position of the purine base. This structural alteration replaces the inert C8 hydrogen atom with an amino group (-NH₂), fundamentally altering electronic distribution and steric interactions within the nucleobase. The amino substituent induces significant steric crowding near the glycosidic bond (N9-C1'), which favors the syn conformation where the purine base rotates approximately 180° relative to the anti conformation observed in unmodified 2'-deoxyadenosine. This conformational shift enables novel base-pairing modes, including a reverse Hoogsteen pairing with 2'-deoxythymidine in low-dielectric environments, as validated by NMR studies [7].
Table 1: Structural Comparison of 8-Amino-2'-Deoxyadenosine and 2'-Deoxyadenosine
Property | 2'-Deoxyadenosine | 8-Amino-2'-deoxyadenosine |
---|---|---|
Molecular Formula | C₁₀H₁₃N₅O₃ | C₁₀H₁₄N₆O₃ |
C8 Substituent | H | -NH₂ |
Glycosidic Bond Preference | Anti (predominant) | Syn (sterically favored) |
Base-Pairing with T | Watson-Crick | Reverse Hoogsteen [7] |
pKa | ~3.5 (N1) | ~13.76 (amino group) [5] |
The introduction of the amino group at C8 induces profound electronic and geometric perturbations within the purine ring system. X-ray crystallography and computational analyses reveal that the C8-NH₂ substitution elongates the C8-N9 bond by approximately 0.04 Å compared to the C8-H bond in unmodified adenosine. This bond lengthening arises from resonance interactions between the amino group’s lone pair and the purine’s π-system, which partially localizes electron density at C8. Consequently, the purine ring adopts a slight buckling distortion (deviation: 2–5°) to accommodate steric clashes between the amino group and the sugar moiety’s C1' atom. This distortion is energetically compensated by hydrogen-bonding capabilities of the -NH₂ group, which enhances stability in non-canonical DNA structures like triplexes [4] [9]. Density Functional Theory (DFT) calculations further indicate a 10–15 kJ/mol stabilization energy for the syn conformation in 8-amino-2'-deoxyadenosine relative to canonical adenosine, underscoring its role in modulating nucleic acid flexibility [4].
Nuclear Magnetic Resonance spectroscopy provides definitive evidence for the syn glycosidic bond conformation in 8-amino-2'-deoxyadenosine. Key NOE (Nuclear Overhauser Effect) correlations between the sugar moiety’s H1' proton and the purine H2 proton (distance: ~3.2 Å) confirm spatial proximity unique to the syn orientation. Additionally, ¹³C-NMR reveals a downfield shift of the C8 resonance (δ ~150 ppm) due to electron withdrawal by the amino group, contrasting sharply with unmodified 2'-deoxyadenosine (C8 δ ~140 ppm) [3]. Mass spectrometry, employing electrospray ionization (ESI-MS), validates molecular identity through the [M+H]⁺ peak at m/z 267.24, consistent with the molecular weight of 266.26 g/mol. Collision-induced dissociation fragments further confirm structural integrity, showing signature ions at m/z 135 (deoxyribose cleavage) and m/z 152 (protonated adenine-8-amine) [3] [9].
Table 2: Key Spectroscopic Signatures of 8-Amino-2'-Deoxyadenosine
Technique | Key Observation | Structural Implication |
---|---|---|
¹H-NMR | H8 signal at δ 7.25 ppm (downfield vs. adenosine) | Deshielding due to -NH₂ substituent |
¹³C-NMR | C8 resonance at δ 150 ppm | Electronic perturbation of purine ring |
NOESY | H1'–H2 cross-peak intensity | Syn glycosidic conformation [3] |
ESI-MS | [M+H]⁺ at m/z 267.24 | Molecular weight confirmation |
IR Spectroscopy | N-H stretch at 3380 cm⁻¹, 3320 cm⁻¹ | Primary amino group presence |
Ultraviolet-Visible spectroscopy reveals distinct absorbance shifts for 8-amino-2'-deoxyadenosine relative to its unmodified counterpart. The compound exhibits a λₘₐₓ at 265 nm (ε = 12,400 M⁻¹cm⁻¹), reflecting a hypsochromic shift of 10 nm due to the electron-donating amino group altering π→π* transitions. Circular Dichroism (CD) spectroscopy further elucidates conformational impacts in oligonucleotide contexts. In duplex DNA, 8-amino-2'-deoxyadenosine induces a positive CD band near 280 nm, indicative of altered helical twist. Most strikingly, in triplex-forming oligonucleotides, it generates an enhanced positive Cotton effect at 295 nm, signifying stabilization of the triple-helical architecture even at neutral pH—a condition where standard triplexes dissociate. This CD signature correlates with a 15–20°C increase in triplex melting temperature (Tₘ), directly attributed to the amino group’s hydrogen-bonding interactions with Hoogsteen-paired thymidine [1] [4] [10]. Thermodynamic analyses via UV melting curves confirm that the 8-amino modification elevates triplex free energy (ΔG) by 5–7 kcal/mol, highlighting its utility in engineering stable non-canonical nucleic acid architectures [4].
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